molecular formula C14H13ClO2S B6339344 {2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol CAS No. 1171924-32-5

{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol

Cat. No.: B6339344
CAS No.: 1171924-32-5
M. Wt: 280.8 g/mol
InChI Key: VWJVZINDXBYAFK-AATRIKPKSA-N
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Description

{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol is a synthetic organic compound featuring a phenyl ring substituted with a methoxy group (-OCH₃) at position 6 and a vinyl group (-CH=CH-) linked to a 5-chloro-thiophene moiety at position 2. This structural framework suggests applications in medicinal chemistry (e.g., as a pharmacophore) or materials science (e.g., conjugated systems for optoelectronics) .

Properties

IUPAC Name

[2-[(E)-2-(5-chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2S/c1-17-13-4-2-3-10(12(13)9-16)5-6-11-7-8-14(15)18-11/h2-8,16H,9H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJVZINDXBYAFK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CO)C=CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1CO)/C=C/C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Vinylation: The chlorinated thiophene undergoes a Heck reaction with a vinyl halide in the presence of a palladium catalyst to introduce the vinyl group.

    Methoxylation: The phenyl ring is methoxylated using methanol and a strong acid catalyst.

    Methanol Addition: Finally, the methoxyphenyl group is attached to a methanol moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium amide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of {2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-aldehyde or carboxylic acid.

    Reduction: Formation of {2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-phenyl}-methanol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Investigated for its potential antimicrobial properties.

    Enzyme Inhibition: Studied as an inhibitor of specific enzymes.

Medicine

    Drug Development: Explored for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.

Industry

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes.

    Corrosion Inhibitors: Potential application as a corrosion inhibitor in industrial processes.

Mechanism of Action

The mechanism of action of {2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. The vinyl and methoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters and Derivatives

Methyl Ester Analog (CAS 365542-86-5)
  • Structure: The methyl ester derivative replaces the methanol group with a methyl ester (-COOCH₃).
  • Purity >95%, with commercial availability in milligram to gram quantities .
  • Applications : Useful as an intermediate in organic synthesis, particularly where ester hydrolysis is required to regenerate the active alcohol form.
Ethyl Ester Derivative (CAS 365542-89-8)
  • Structure : Features an ethyl ester (-COOCH₂CH₃) and additional hydroxyl groups at positions 4 and 4.
  • Properties: Enhanced hydrogen-bonding capacity from dihydroxy substituents, likely increasing solubility in polar solvents like water or ethanol. Molecular weight (338.80 g/mol) is higher than the target compound (280.77 g/mol) .

Table 1: Comparison of Ester Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₁₄H₁₃ClO₂S 280.77 Methanol, methoxy, vinyl thiophene Polar, conjugation-enhanced
Methyl Ester (CAS 365542-86-5) C₁₅H₁₃ClO₃S 308.78 Methyl ester, methoxy, vinyl thiophene Lipophilic, synthetic intermediate
Ethyl Ester (CAS 365542-89-8) C₁₆H₁₅ClO₄S 338.80 Ethyl ester, dihydroxy, vinyl thiophene High polarity, H-bond donor

Methoxyphenyl-Thiophene Hybrids

4-Methoxyphenyl-(2-thienyl)methanol
  • Structure : Lacks the vinyl bridge and chlorine atom on the thiophene ring.
  • Simpler conjugation system may limit optoelectronic applications .
(2-Chloro-6-methylphenyl)methanol
  • Structure : Substitutes the thiophene-vinyl group with a chloro-methylphenyl group.
  • Properties: Lower molecular weight (156.61 g/mol) and reduced steric bulk, favoring solubility in non-polar solvents. The chloro-methyl group may influence regioselectivity in further substitutions .

Heterocyclic and Quinoline-Based Analogs

1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone
  • Structure: Incorporates quinoline rings and an acetyl group.
  • Properties: Extended π-conjugation from quinoline moieties enhances UV absorption. The dual chloro substituents may improve binding affinity in receptor-ligand interactions, relevant to anticancer or antimicrobial research .

Research Findings and Implications

  • Synthetic Utility : The target compound serves as a versatile intermediate for generating esters, ethers, or Schiff bases via functional group transformations .
  • Material Science : Conjugated systems with thiophene-vinyl linkages are promising for organic photovoltaics (OPVs) due to tunable bandgaps and charge transport properties .

Biological Activity

{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol, also known by its chemical identifier CID 46735379, is an organic compound featuring a thiophene ring and a methoxy-substituted phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and antioxidant properties. This article explores the biological activity of this compound, presenting relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H13ClO2S
  • Molecular Weight : 284.77 g/mol

This compound features:

  • A thiophene ring with a chlorine substituent.
  • A vinyl group connecting to a methoxy-substituted phenyl moiety.

1. Antioxidant Activity

Research has indicated that the compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

  • Mechanism : The antioxidant activity is believed to arise from the electron-donating ability of the methoxy group and the stability provided by the thiophene ring structure.

2. Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several pathogenic bacteria.

Bacteria StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa0.75 mg/mL

These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.

3. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes involved in inflammation.

  • IC50 Values :
    • COX-1: 0.05 μmol
    • COX-2: 0.04 μmol

These values indicate that this compound is as effective as some standard anti-inflammatory drugs, suggesting its potential therapeutic application in inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The presence of the methoxy group enhances binding affinity to COX enzymes, leading to reduced prostaglandin synthesis.
  • Receptor Interaction : It may also interact with various receptors involved in inflammatory pathways, modulating their activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
2-(5-Chloro-thiophen-2-yl)-vinyl-benzoic acidLacks methoxy groupModerate antibacterial activity
3-(5-Bromo-thiophen-3-yl)-vinyl-anilineContains an amine groupStronger anticancer activity
{2-[3-(5-Chloro-thiophen-2-yl)-vinyl]-4-methoxy-aniline}Similar structure but different substitution patternEnhanced anti-inflammatory

The presence of both the methoxy group and the vinyl-thiophene moiety in this compound contributes to its distinct electronic and steric properties, enhancing its biological activities compared to similar compounds.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Study on Antioxidant Properties :
    • Conducted using DPPH and FRAP assays.
    • Results indicated a significant reduction in free radical levels when tested at varying concentrations.
  • Clinical Evaluation for Anti-inflammatory Effects :
    • A study involving carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups.
  • Antibacterial Efficacy Study :
    • Tested against common pathogens using broth dilution methods.
    • The compound showed effective inhibition against multiple strains, reinforcing its potential as a therapeutic agent.

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